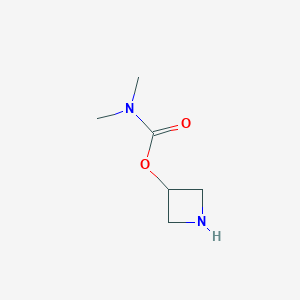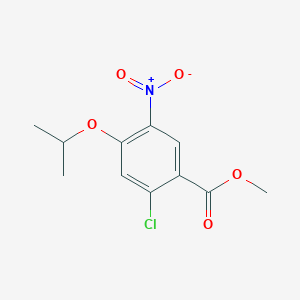
2,6-Dichloro-4-fluorophenylboronic acid
Vue d'ensemble
Description
“2,6-Dichloro-4-fluorophenylboronic acid” is a chemical compound with the CAS Number: 1451392-99-6 . It has a molecular weight of 208.81 . The compound is typically stored at -20°C in a hygroscopic, inert atmosphere . It is a solid substance that is white to off-white in color .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-fluorophenylboronic acid” is C6H4BCl2FO2 . The InChI Code is 1S/C6H4BCl2FO2/c8-4-1-3 (10)2-5 (9)6 (4)7 (11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving “2,6-Dichloro-4-fluorophenylboronic acid” are not available, boronic acids are known to be involved in various reactions. For example, they are used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
The melting point of “2,6-Dichloro-4-fluorophenylboronic acid” is between 145 - 147°C, and its predicted boiling point is 320.1±52.0 °C . The compound has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in acetonitrile and chloroform . The predicted pKa value is 8.08±0.58 .Applications De Recherche Scientifique
-
Application in Photosynthesis Studies
- Scientific Field : Biological Sciences
- Summary of Application : 2,6-dichlorophenolindophenol (DCPIP) is a redox indicator widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
- Methods of Application : DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation. Upon reduction, the DCPIP is discolored .
- Results or Outcomes : The study investigated the pH-dependence of DCPIP reduction rate in the presence of the photosystem II (PSII) at two wavelengths: 522 nm (isobestic DCPIP point) and 600 nm (near the absorption maximum of the deprotonated “blue” form) .
-
Application in Pesticide Synthesis
- Scientific Field : Chemical Intermediates
- Summary of Application : Fipronil, a phenyl pyrazole containing six fluorine and two chlorine atoms and a cyano substituent, is a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops .
- Methods of Application : A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide. Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .
- Results or Outcomes : Many patents have been published recently describing the synthesis of fipronil at length. Moreover, various synthetic analogs have been created to examine its bioactivity .
Safety And Hazards
“2,6-Dichloro-4-fluorophenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Boron-containing compounds, including boronic acids, have been gaining interest in medicinal chemistry due to their potential in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that “2,6-Dichloro-4-fluorophenylboronic acid” could have potential applications in these areas.
Propriétés
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQQDVRYPXXJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263653 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorophenylboronic acid | |
CAS RN |
1451392-99-6 | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2,6-Dichloro-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloro-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)










![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)